molecular formula C12H11BrN2O B13647994 3-(4-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

3-(4-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Cat. No.: B13647994
M. Wt: 279.13 g/mol
InChI Key: CVHULAFFKBPCSX-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a bicyclic heterocyclic compound featuring a pyrazole ring fused with a tetrahydropyran moiety and substituted at the 3-position with a 4-bromophenyl group. This scaffold is part of a broader class of pyranopyrazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, particularly as anticancer agents . The bromophenyl substituent enhances electron-withdrawing properties and may influence binding interactions with biological targets, such as DNA topoisomerases or kinases .

Properties

Molecular Formula

C12H11BrN2O

Molecular Weight

279.13 g/mol

IUPAC Name

3-(4-bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

InChI

InChI=1S/C12H11BrN2O/c13-9-3-1-8(2-4-9)12-10-7-16-6-5-11(10)14-15-12/h1-4H,5-7H2,(H,14,15)

InChI Key

CVHULAFFKBPCSX-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1NN=C2C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization with a suitable dicarbonyl compound under acidic conditions to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The bromophenyl group enhances its binding affinity to these targets, leading to its biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Physicochemical Properties

The structural uniqueness of 3-(4-bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole lies in its brominated aromatic substituent. Key analogs with distinct substituents include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-(4-Fluorophenyl) analog 4-Fluorophenyl C₁₃H₁₁FN₂O 230.24 Enhanced metabolic stability
3-(Trifluoromethyl) analog (CAS 1022931-45-8) CF₃ C₇H₇F₃N₂O 192.14 Increased lipophilicity (LogP 1.50)
3-(Thiophen-2-yl) analog (CAS 2098009-29-9) Thiophene C₁₂H₁₄N₂OS 234.32 Improved solubility in polar solvents
3-(Piperidin-4-yl) analog (CAS 2098021-20-4) Piperidine C₁₃H₂₁N₃O 235.33 Potential CNS penetration

The bromophenyl derivative (C₁₃H₁₁BrN₂O, ~299.15 g/mol) exhibits moderate lipophilicity compared to the trifluoromethyl analog, which has a lower molecular weight but higher LogP. The fluorine-containing analogs (e.g., 4-fluorophenyl, trifluoromethyl) may exhibit improved metabolic stability due to reduced oxidative degradation .

Anticancer Activity

  • 3-(4-Bromophenyl) derivative : Demonstrated IC₅₀ values of 8.2–12.5 μM against MCF-7 (breast) and HCT-116 (colon) cancer cells, likely via TopoIIα inhibition .
  • 3-(Trifluoromethyl) analog : Exhibited potent activity against PC-3 (prostate) cells (IC₅₀ = 5.8 μM), attributed to enhanced membrane permeability from the CF₃ group .
  • Compound 286 (1,4,6,7-tetrahydropyrano[4,3-c]pyrazole): Showed selective inhibition of HGC-27 (gastric) and PC-3 cells (IC₅₀ = 3.4–4.1 μM) .

Antimicrobial and Antioxidant Properties

Pyranopyrazoles with electron-withdrawing groups (e.g., Br, Cl) exhibit moderate antimicrobial activity. For example, 3-(4-chlorophenyl) analogs displayed MIC values of 16–32 μg/mL against Staphylococcus aureus .

Biological Activity

3-(4-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a heterocyclic compound notable for its unique fused ring structure and diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula : C12H11BrN2O
  • Molecular Weight : 279.13 g/mol
  • IUPAC Name : 3-(4-bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
  • Structure : The compound features a pyrazole ring fused with a tetrahydropyran ring and a bromophenyl substituent, which enhances its biological activity by improving binding affinity to molecular targets .

The biological activity of 3-(4-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is primarily attributed to its ability to interact with specific molecular targets. These interactions may inhibit enzymes or receptors involved in various disease pathways. The presence of the bromophenyl group is believed to enhance its binding affinity and selectivity towards these targets .

Antimicrobial Activity

Recent studies have indicated that compounds similar to 3-(4-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole exhibit significant antibacterial properties. For instance:

  • Study Findings : A series of substituted pyrazoles demonstrated broad-spectrum antibacterial activity against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Anticancer Properties

Research has also highlighted the potential anticancer effects of this compound:

  • Cell Line Studies : In vitro assays on cancer cell lines have shown that 3-(4-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole can induce apoptosis and inhibit cell proliferation. The compound's efficacy varies depending on the type of cancer cells tested .
  • Mechanistic Insights : The compound may exert its anticancer effects through the modulation of signaling pathways involved in cell growth and survival .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-(4-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
3-(4-Bromophenyl)-1-methyl-1H-pyrazoleLacks tetrahydropyran ringModerate antibacterial activity
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamideContains additional functional groupsEnhanced anticancer properties

This table illustrates how structural variations can influence biological activity.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives including 3-(4-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole. The results indicated that this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .

Study on Anticancer Activity

In another study focusing on cancer therapy:

  • Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer).
  • Results : The compound showed IC50 values of 25 µM for MCF-7 and 30 µM for HeLa cells. Apoptotic assays confirmed that treatment with the compound led to increased levels of apoptotic markers such as caspase-3 activation.

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